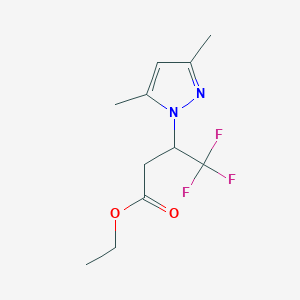
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a chemical compound with the molecular formula C12H16F3N2O2. It is a widely used compound in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is not fully understood. However, it is believed to act as a reactive oxygen species (ROS) scavenger. ROS are highly reactive molecules that can cause damage to cells and tissues. Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate may help to reduce the levels of ROS and protect cells from damage.
生化学的および生理学的効果
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress in cells and protect against DNA damage. It has also been shown to have anti-inflammatory properties and to reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its ability to act as a ROS scavenger. This makes it useful for studying the effects of oxidative stress on cells and tissues. It is also a relatively stable compound, which makes it easy to handle and store.
One limitation of using Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate in lab experiments is its potential toxicity. While it has been shown to be relatively safe at low concentrations, higher concentrations may cause cell damage and toxicity. It is important to use caution when working with this compound and to follow proper safety protocols.
将来の方向性
There are many potential future directions for research on Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. One area of interest is its potential as an anti-tumor agent. Studies have shown that it may have anti-cancer properties and could be used to develop new cancer treatments. Another area of interest is its potential as a fluorescent probe for the detection of ROS in cells and tissues. This could be useful for studying the effects of oxidative stress on various biological systems.
Conclusion:
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate is a unique and versatile compound with a range of potential applications in scientific research. Its ability to act as a ROS scavenger makes it useful for studying the effects of oxidative stress on cells and tissues, while its anti-inflammatory properties and potential anti-tumor activity make it a promising candidate for the development of new treatments. While there are some limitations to its use in lab experiments, the potential benefits make it an important compound for further study.
合成法
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethylpyrazole with ethyl 4,4,4-trifluoroacetoacetate to form ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium carbonate. The second step involves the purification of the product through column chromatography or recrystallization.
科学的研究の応用
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate has a wide range of potential applications in scientific research. It has been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds. It has also been used as a fluorescent probe for the detection of reactive oxygen species and as a potential anti-tumor agent.
特性
IUPAC Name |
ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2/c1-4-18-10(17)6-9(11(12,13)14)16-8(3)5-7(2)15-16/h5,9H,4,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJCXTSXEQJGTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C(=CC(=N1)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3,5-dimethylpyrazol-1-yl)-4,4,4-trifluorobutanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

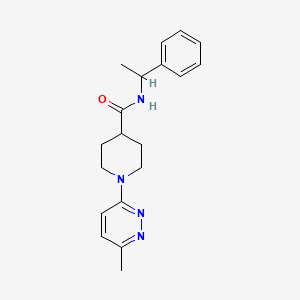
![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2379277.png)
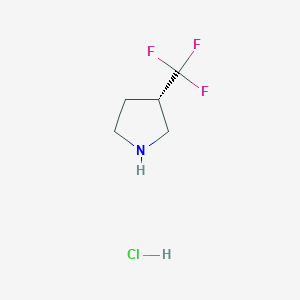
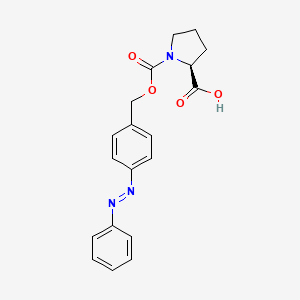
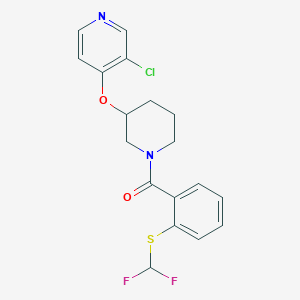
![2-(3,4-Dimethylbenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2379283.png)

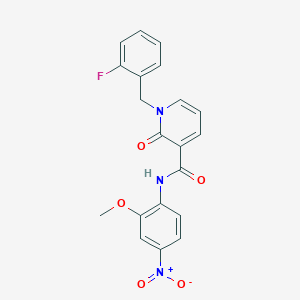
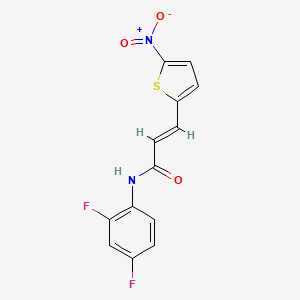
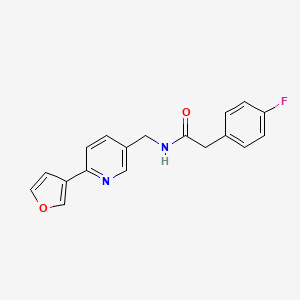
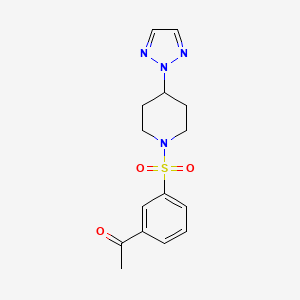
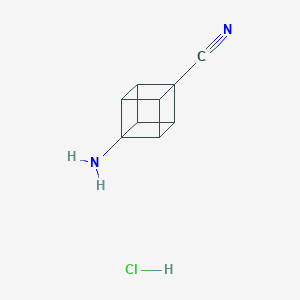
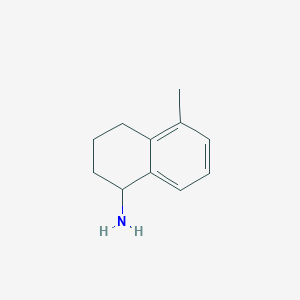
![Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate](/img/structure/B2379297.png)